molecular formula C7H10BrFN2 B1380668 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1427011-97-9

4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1380668
CAS RN: 1427011-97-9
M. Wt: 221.07 g/mol
InChI Key: MMXWALCKQHQPFH-UHFFFAOYSA-N
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Description

“4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole” is a research chemical with the CAS Number: 1049730-35-9 . It has a molecular weight of 193.02 and its molecular formula is C5H6BrFN2 . The compound is stored at room temperature and it is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BrFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.02 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antifungal Activities : The synthesis of new polyheterocyclic ring systems derived from pyrazolo derivatives showed potential antibacterial properties, indicating the chemical's role in developing antimicrobial agents (Abdel‐Latif et al., 2019). Additionally, compounds derived from bromoindole-2-carbohydrazides exhibited antimicrobial, antiinflammatory, and antiproliferative activities, further underscoring the utility of pyrazole derivatives in medicinal chemistry (Narayana et al., 2009).

  • Anticancer Activity : Research on the synthesis and reactions of pyrazole derivatives indicated their potential in anticancer applications. This includes studies on new heterocyclic compounds based on pyrazole derivatives that showed promising anticancer activity, demonstrating the compound's relevance in the development of new anticancer agents (Metwally et al., 2016).

  • Photoluminescence and Material Science : The structure and photoluminescence of silver(I) trinuclear halopyrazolato complexes underscore the application of pyrazole derivatives in materials science, particularly in the development of emissive materials with potential use in optical devices and sensors (Morishima et al., 2014).

  • Chemical Synthesis and Kinetic Studies : The novel synthetic route and kinetic studies on pyrazole derivatives highlight the compound's importance in chemical synthesis, providing insights into reaction mechanisms and the synthesis of complex molecules for various applications (Wang et al., 2015).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-1-(2-fluoroethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrFN2/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXWALCKQHQPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCF)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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